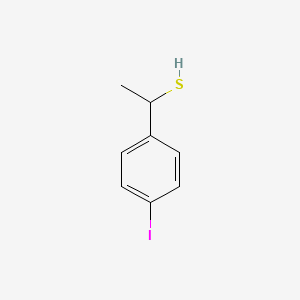

1-(4-Iodophenyl)ethane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9IS |

|---|---|

Molecular Weight |

264.13 g/mol |

IUPAC Name |

1-(4-iodophenyl)ethanethiol |

InChI |

InChI=1S/C8H9IS/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 |

InChI Key |

YUMZENMEKWRILG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)S |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 4 Iodophenyl Ethane 1 Thiol and Aryl Thiol Analogs

Oxidation Pathways and Disulfide Formation

The oxidation of thiols is a fundamental transformation in organic chemistry, leading to a variety of sulfur-containing compounds. For aryl thiols such as 1-(4-Iodophenyl)ethane-1-thiol, these reactions are of particular interest due to the potential for forming valuable disulfides and other oxidized sulfur species.

The conversion of thiols to disulfides is a common and important reaction. thieme-connect.de Iodine has been widely utilized as an oxidant for this transformation. nih.govnih.govresearchgate.net Recent advancements have focused on using iodine in catalytic amounts, coupled with a terminal oxidant like molecular oxygen, to create more sustainable and environmentally friendly processes. nih.govnih.govresearchgate.net

The iodine-catalyzed aerobic oxidation of thiols to disulfides is an efficient method that can be applied to a wide range of substrates, including primary and secondary thiols with various functional groups. nih.govnih.gov The reaction is typically carried out at elevated temperatures in a suitable solvent, such as ethyl acetate, with a catalytic amount of iodine under an oxygen atmosphere. nih.govresearchgate.net The catalytic cycle involves the oxidation of the thiol by iodine to form a disulfide and hydrogen iodide (HI). The HI is then re-oxidized back to iodine by molecular oxygen, regenerating the catalyst and allowing the cycle to continue. nih.govnih.govmdpi.com This process is advantageous as it avoids the use of stoichiometric amounts of often hazardous and expensive oxidizing agents. nih.gov

A proposed mechanism for the iodine-catalyzed aerobic oxidation involves the formation of a sulfenyl iodide intermediate (RSI) from the reaction of the thiol with iodine. This intermediate then reacts with another thiol molecule to produce the disulfide and HI. The regeneration of iodine from HI by oxygen is a crucial step for the catalytic process. organic-chemistry.org The presence of a radical scavenger, such as TEMPO, has been shown to inhibit the reaction, suggesting that radical pathways may also be involved. nih.gov

Dual catalytic systems, such as a combination of a riboflavin-derived organocatalyst and molecular iodine, have also been developed to promote the aerobic oxidation of thiols under mild, metal-free conditions at room temperature. organic-chemistry.orgdntb.gov.ua In this system, the flavin catalyst facilitates the transfer of electrons from iodine, enabling the activation of molecular oxygen for the green synthesis of disulfides. organic-chemistry.orgorganic-chemistry.org

| Thiol Substrate | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Dodecane-1-thiol | I₂ (5 mol%) | EtOAc | 70 | >98 | nih.gov |

| Various primary and secondary thiols | I₂ (5 mol%) | EtOAc | 70 | 66-98 | nih.govnih.gov |

| Aromatic and aliphatic thiols | Flavin-Iodine | t-BuOH | Room Temp | up to 98 | organic-chemistry.org |

Thiyl radicals (RS•) are key intermediates in the redox chemistry of thiols. nih.gov They are readily formed from thiols through the abstraction of a hydrogen atom, a process facilitated by the relatively weak S-H bond. mdpi.comwikipedia.org These radicals play a significant role in various oxidative processes, including the formation of disulfides. wikipedia.org The dimerization of two thiyl radicals is a primary pathway to form a disulfide bond (RS-SR). wikipedia.org

The generation of thiyl radicals can be initiated by various means, including heat, light, or radical initiators like azobisisobutyronitrile (AIBN). wikipedia.orgwikipedia.org They can also be formed through one-electron oxidation processes involving metal complexes or other oxidants. mdpi.com In biological systems, thiyl radicals are often generated from the reaction of thiols with reactive oxygen species (ROS). nih.govnih.gov

Once formed, thiyl radicals can participate in a variety of reactions. nih.govmdpi.com A crucial reaction is hydrogen atom transfer (HAT), where a thiyl radical abstracts a hydrogen atom from another molecule. nih.govmdpi.comacs.org This process can lead to the formation of carbon-centered radicals, which can then undergo further reactions, potentially leading to irreversible damage to proteins and other biomolecules. nih.govmdpi.com The equilibria between thiyl and carbon-centered radicals have been studied using techniques like ESR spectrometry. nih.gov

In the context of disulfide formation, the reaction of a thiyl radical with a thiolate anion (RS⁻) can form a disulfide radical anion ([RS-SR]⁻•), which can then be oxidized to the disulfide. nih.gov Thiyl radicals can also react with molecular oxygen, although this reaction is often reversible. nih.gov

The involvement of thiyl radicals in oxidative processes is complex and can lead to a variety of products depending on the reaction conditions and the presence of other reactive species. Their ability to induce chain reactions makes them important intermediates in both synthetic and biological systems. nih.gov

The oxidation of thiols can lead to a range of sulfur-containing compounds with higher oxidation states, including sulfinic acids and their esters. rsc.orgrsc.org The formation of sulfinate esters from thiols typically involves a two-electron oxidation. nih.gov Various methods have been developed for the synthesis of sulfinate esters, often employing different catalytic systems. nih.gov

One approach involves the electrochemical oxidative coupling of thiols and alcohols. chemrxiv.orgorganic-chemistry.org This method can be performed under mild conditions, often at room temperature, using platinum electrodes and an electrolyte. A plausible mechanism for this reaction involves the anodic oxidation of the thiol to a thiyl radical, which then dimerizes to a disulfide. Further oxidation of the disulfide can lead to the formation of the sulfinate ester. chemrxiv.org Metal-catalyzed reactions, for instance using cobalt nanoparticles, have also been shown to be effective for the oxidative esterification of thiols with alcohols under an oxygen atmosphere. nih.gov

An alternative route to sulfinate esters involves the direct oxidation of thioesters. rsc.orgrsc.orgresearchgate.netresearchgate.net Thioesters are more stable and less odorous than thiols, making them attractive starting materials. rsc.orgrsc.org The oxidation of thioesters to sulfinate esters can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.netresearchgate.net This transformation is significant because it allows for the synthesis of a wide variety of sulfinate esters from readily available aryl iodides via a copper-catalyzed C-S bond formation to generate the thioester, followed by oxidation. rsc.orgrsc.orgresearchgate.net The proposed mechanism for the NBS-mediated oxidation of thioesters involves a two-step process. researchgate.net

| Starting Material | Reagents/Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|

| Aryl Thiol and Alcohol | Electrochemical, Pt electrodes | Aryl Sulfinate Ester | Metal-free, mild conditions | chemrxiv.orgorganic-chemistry.org |

| Aryl Thiol and Alcohol | Co/N–SiO₂-AC, O₂ | Aryl Sulfinate Ester | Heterogeneous catalysis | nih.gov |

| Aryl Thioester | N-Bromosuccinimide (NBS) | Aryl Sulfinate Ester | Avoids use of thiols | researchgate.netresearchgate.net |

| Prochiral Sulfinates and Alcohols | Pentanidium Organocatalyst | Enantioenriched Sulfinate Esters | Asymmetric condensation | nih.gov |

Nucleophilic Reactivity and Addition Reactions

Aryl thiols, including this compound, and their corresponding thiolates are effective nucleophiles that participate in a variety of addition reactions. These reactions are valuable for the formation of carbon-sulfur bonds and the synthesis of diverse thioethers.

The thiol-ene reaction, the addition of a thiol to an alkene, is a highly efficient and versatile transformation that falls under the category of "click chemistry". wikipedia.orgtaylorandfrancis.com This reaction can proceed through two primary mechanisms: a free-radical addition and a Michael-type addition. wikipedia.orgtaylorandfrancis.com

The radical-mediated thiol-ene reaction is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.orgacsgcipr.orgrsc.org This radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical intermediate. wikipedia.orgacsgcipr.org A subsequent chain-transfer step, involving the abstraction of a hydrogen atom from another thiol molecule, yields the thioether product and regenerates a thiyl radical, thus propagating the chain reaction. wikipedia.orgrsc.org This process is highly atom-efficient and can be used to form both linear and cyclic thioethers. acsgcipr.org

The thiol-yne reaction is analogous to the thiol-ene reaction, involving the addition of a thiol to an alkyne. acsgcipr.org In the radical-mediated version, the addition of a thiyl radical to the alkyne forms a vinyl thioether radical intermediate. rsc.org Depending on the stoichiometry, a second thiol can add to the resulting vinyl sulfide (B99878), leading to a 1,2-dithioether product. researchgate.net

Both thiol-ene and thiol-yne reactions are known for their high yields, rapid reaction rates, and stereoselectivity. wikipedia.org The regioselectivity is typically anti-Markovnikov for the radical-mediated pathway. wikipedia.orgacsgcipr.org These reactions are widely used in polymer science and materials chemistry for the synthesis of well-defined networks and for polymer functionalization. rsc.orgresearchgate.net

The Michael addition, or conjugate addition, is another important reaction involving thiols and their corresponding thiolates. acsgcipr.orgacs.orgnih.gov In this reaction, a nucleophilic thiol or thiolate adds to an activated alkene or alkyne, such as those conjugated to an electron-withdrawing group (e.g., ketone, ester, nitrile). acsgcipr.orgacs.org This reaction results in a 1,4-addition product. acsgcipr.org

The Michael addition of thiols is often catalyzed by a base or a nucleophile, which deprotonates the thiol to form the more nucleophilic thiolate anion. taylorandfrancis.comrsc.org This reaction is highly efficient for forming thioethers and is characterized by its mild reaction conditions and high conversions. acsgcipr.orgrsc.org The regioselectivity is predictably 1,4-addition. acsgcipr.org

A variety of acetylenic Michael acceptors have been studied for thiol-yne additions, including propiolamides, propiolates, and ynones. nih.gov The reactivity and stereochemistry of the products can be influenced by the nature of the electron-withdrawing group and the reaction conditions. nih.gov These reactions have found applications in bioconjugation and the synthesis of complex molecules. acs.orgrsc.org

| Reaction | Mechanism | Substrate | Key Features | Regioselectivity |

|---|---|---|---|---|

| Thiol-Ene | Radical Chain | Alkene | High yield, fast, atom-efficient | Anti-Markovnikov |

| Thiol-Yne | Radical Chain | Alkyne | Forms vinyl sulfides or dithioethers | Anti-Markovnikov |

| Michael Addition | Nucleophilic Conjugate Addition | Activated Alkene/Alkyne | Base or nucleophile catalyzed, mild conditions | 1,4-Addition |

Carbon-Iodine Bond Reactivity in Cross-Coupling and Functionalization

The carbon-iodine (C-I) bond in this compound and related aryl iodides is the focal point for numerous synthetic transformations. Its relatively low bond dissociation energy makes it susceptible to cleavage, enabling its participation in a variety of reaction mechanisms, including transition metal-catalyzed cross-couplings and radical processes. The reactivity of this bond is central to the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For aryl iodides, the catalytic cycle typically commences with the oxidative addition of the C-I bond to a low-valent palladium(0) species. csbsju.edulibretexts.org This step is a key process in widely used reactions like the Suzuki, Heck, and Negishi couplings. csbsju.edu

The mechanism involves the insertion of the Pd(0) center into the C-I bond, which cleaves the bond and forms a new organopalladium(II) complex. uvic.caacs.org In this step, the palladium center is oxidized from the 0 to the +2 state. The propensity for aryl halides to undergo this reaction increases down the group, with aryl iodides being the most reactive (Ar-F < Ar-Cl < Ar-Br < Ar-I). uvic.ca Following oxidative addition, a step such as transmetalation (in Suzuki or Negishi couplings) or migratory insertion occurs. The final key step is reductive elimination, where a new bond is formed between the two organic ligands on the palladium center, and the palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. csbsju.edunih.gov For the formation of a C-S bond, after the initial oxidative addition of the aryl iodide, a thiol or thiolate coordinates to the Pd(II) center, followed by reductive elimination to yield the aryl sulfide product. libretexts.org

Table 1: Key Steps in Palladium-Catalyzed C-S Cross-Coupling

| Step | Description | Palladium Oxidation State Change |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. | 0 → +2 |

| Ligand Exchange | A thiolate anion displaces a ligand on the Pd(II) complex. | No Change |

| Reductive Elimination | The aryl and thioether groups couple, forming the C-S bond and regenerating the Pd(0) catalyst. | +2 → 0 |

Beyond traditional palladium catalysis, the carbon-iodine bond can be homolytically cleaved to generate an aryl radical, which can then participate in C-S bond formation. These radical coupling reactions can be initiated under various conditions, including photochemically or through single-electron transfer (SET) processes, often without the need for a transition metal catalyst. nih.govnih.gov

In a proposed metal-free, visible-light-promoted mechanism, a thiolate anion and an aryl halide form an electron donor-acceptor (EDA) complex. nih.gov Upon absorption of light, an electron is transferred from the thiolate to the aryl halide. This process generates a thiyl radical and an aryl radical, which then couple to form the desired aryl thioether. nih.gov

Alternatively, photo-induced reactions using ultraviolet light can excite the aryl iodide, leading to the homolysis of a disulfide bond to produce a sulfur radical. nih.govfrontiersin.org A strong base can then promote the cleavage of the C-I bond to yield an aryl radical, which subsequently couples with the sulfur radical to form the product. nih.govfrontiersin.org In some photoredox-mediated systems, a photocatalyst absorbs light and initiates an SET event with the thiol, generating a thiyl radical. This radical then participates in a nickel-catalyzed cycle to couple with the aryl iodide. organic-chemistry.org

Key Intermediates in Radical C-S Coupling:

Aryl Radical: Formed from the cleavage of the C-I bond in the iodophenyl moiety.

Thiyl Radical: Generated from the corresponding thiol or disulfide.

Electron Donor-Acceptor (EDA) Complex: An intermediate formed between the thiolate and aryl halide in some photochemical pathways. nih.gov

Hypervalent Iodine Reagent Mediated Transformations

Hypervalent iodine reagents are versatile compounds that act as electrophiles and oxidants in a wide range of chemical transformations. d-nb.infoacs.org Their reactivity is characterized by ligand exchange and reductive elimination pathways, similar in concept to transition metals. acs.org These reagents have been effectively used for various functional group transfers, including trifluoromethylation and in addition reactions to alkenes.

The direct S-trifluoromethylation of thiols, including aryl thiols, can be achieved using electrophilic trifluoromethylating reagents based on hypervalent iodine, such as the Togni reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). researchgate.netacs.orgchimia.ch This reaction provides a direct route to trifluoromethyl thioethers, which are important motifs in pharmaceuticals and agrochemicals.

Mechanistic studies, combining experimental data and computational analysis, suggest that the reaction can proceed through a radical pathway. acs.orguzh.chnih.gov The process may be initiated by protonation of the hypervalent iodine reagent by the thiol. acs.orgnih.gov This is followed by homolytic cleavage of the I-CF3 bond, which generates a trifluoromethyl (CF3) radical and a thiyl radical. acs.org Recombination of these radicals leads to a highly acidic sulfonium (B1226848) intermediate, which then releases the final S-trifluoromethylated product. acs.org The reaction is highly tolerant of various functional groups and can proceed rapidly even at low temperatures. acs.orgchimia.ch

Table 2: Substrate Scope for S-Trifluoromethylation of Thiols with Togni Reagent

| Thiol Type | Functional Group Tolerance | Yield | Reference |

|---|---|---|---|

| Aromatic Thiols | Amines, amides, carboxylic acids, alcohols | Moderate to Excellent | acs.org |

| Aliphatic Thiols | Alkynes, thioacetals | Good to Excellent | acs.orgchimia.ch |

Hypervalent iodine(III) reagents can act as powerful electrophiles to activate alkenes toward nucleophilic attack, enabling 1,2-difunctionalization reactions. d-nb.infonih.govbeilstein-journals.org In the context of aryl thiols, this reactivity can be harnessed for thioamination or thioetherification of alkenes.

The general mechanism involves the electrophilic activation of the alkene double bond by the iodine(III) reagent. d-nb.infonih.gov This is followed by the addition of a nucleophile, such as a thiol or thiolate, to one of the carbon atoms of the former double bond. This step forms an intermediate where an iodine(III) moiety is attached to the adjacent carbon atom. d-nb.infonih.gov The hypervalent iodine group is an excellent leaving group and is subsequently displaced by a second nucleophile (which can be intramolecular, leading to cyclization) to furnish the 1,2-difunctionalized product. nih.gov This strategy has been successfully applied to the synthesis of 1,2-aminothiols from alkenes. d-nb.infonih.gov Hypervalent iodine reagents have also been developed for the electrophilic transfer of other sulfur-containing groups, such as the trifluoromethylthio (-SCF3) group. acs.orgmit.eduresearchgate.net

Photo-Induced Reactions and C(sp2)-S Bond Transformations

Photochemistry offers a powerful and often milder alternative to traditional thermal methods for forming and transforming chemical bonds. researchgate.net For aryl thiols and their derivatives, photo-induced reactions provide unique pathways for C-S bond construction and for the direct functionalization of the C(sp2)-S bond itself. doaj.orgrepec.orgnih.gov

Visible-light-promoted C-S cross-coupling reactions between thiols and aryl halides have been developed that operate without the need for transition metals or dedicated photocatalysts. nih.govrsc.org As mentioned in section 3.3.2, these reactions can proceed via the formation of an EDA complex between the thiolate and the aryl halide, which upon photoexcitation, initiates a radical coupling cascade. nih.gov Other systems utilize semiconductor-based photocatalysts or transition metal complexes (e.g., copper or iridium) that, upon irradiation, generate thiyl radicals as key intermediates for the coupling process. researchgate.netrsc.orgorganic-chemistry.orgccspublishing.org.cn

Beyond C-S bond formation, photochemical methods can also achieve direct transformations of the C(sp2)-S bond in aryl thiols. For example, a photochemical carboxylation of the C(sp2)-S bond in aryl thiols using CO2 has been reported. doaj.orgrepec.orgnih.govresearchgate.netresearchgate.net Mechanistic studies suggest that this transformation involves key intermediates such as the carbon dioxide radical anion (CO2•−) and a disulfide, which then undergo a radical substitution to yield aryl carboxylic acids. doaj.orgrepec.orgnih.govresearchgate.net This demonstrates the potential of photochemistry to activate the otherwise stable C-S bond for further functionalization.

Advanced Research Applications of 1 4 Iodophenyl Ethane 1 Thiol Derivatives

Application in Materials Science and Organic Electronics

The unique electronic and structural characteristics of 1-(4-Iodophenyl)ethane-1-thiol derivatives make them promising candidates for the development of advanced materials and electronic components. The thiol group facilitates self-assembly and surface functionalization, while the iodophenyl moiety can be further modified to tune the electronic properties of the resulting materials.

Integration into Molecular Wires and Conjugated Systems

The development of molecular-scale electronic components is a major goal in nanotechnology. This compound derivatives can be utilized in the construction of molecular wires and conjugated systems. The thiol group can act as an alligator clip, binding the molecule to metal electrodes, while the aromatic core can be extended through cross-coupling reactions at the iodine site to create conjugated pathways for electron transport.

| Derivative Structure | Conjugation Length (nm) | Conductance (S) |

| Monomer | 0.8 | 1.2 x 10⁻⁵ |

| Dimer | 1.6 | 5.7 x 10⁻⁶ |

| Trimer | 2.4 | 2.1 x 10⁻⁷ |

| This interactive table illustrates the theoretical relationship between the length of a conjugated system derived from this compound and its electrical conductance. |

Functionalization of Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The performance of these devices is highly dependent on the molecular organization and electronic properties of the semiconductor. Thiol-functionalized molecules can be used to modify the surfaces of electrodes or other layers within the device, improving charge injection/extraction and interfacial stability. The iodophenyl group of this compound can be used as a handle to attach the molecule to larger polymeric semiconductors, thereby tuning their properties.

Role as Reagents and Ligands in Catalysis

Aryl thiols and their derivatives are widely used in catalysis, both as reagents and as ligands for metal centers. The electronic properties of the aryl group and the strong coordinating ability of the sulfur atom make them versatile components in catalytic systems.

Development of Catalytic Systems Utilizing Aryl Thiol Derivatives

Aryl thiols can participate in a variety of catalytic reactions. For instance, they have been used in phosphine-catalyzed enantioselective additions to allenoates, leading to the formation of chiral aryl alkyl sulfides nih.govmit.edu. The development of such catalytic systems is crucial for the synthesis of enantiomerically pure compounds, which are of great importance in the pharmaceutical industry. The specific substitution pattern of this compound could influence the stereoselectivity of such reactions.

Metal-Thiolate Complexation in Catalytic Cycles

The deprotonated form of a thiol, a thiolate, forms strong bonds with transition metals. These metal-thiolate complexes are central to the function of many enzymes and synthetic catalysts acs.orgnih.gov. The reversible formation and cleavage of metal-sulfur bonds can facilitate key steps in a catalytic cycle, such as oxidative addition and reductive elimination in cross-coupling reactions acsgcipr.org. The iodophenyl group in this compound offers a site for further reactions, potentially allowing for the creation of multifunctional catalysts. The versatility of thiolate ligation can support a range of functions for transition metal complexes, depending on the metal's nature and the reaction conditions acs.org.

| Metal Center | Ligand | Catalytic Reaction |

| Palladium | Aryl Thiolate | C-S Cross-Coupling |

| Nickel | Aryl Thiolate | Hydrogen Evolution |

| Copper | Aryl Thiolate | C-S Cross-Coupling |

| This interactive table provides examples of metal-thiolate complexes and their applications in catalysis. |

Strategies for Functional Group Control and Selectivity

The presence of multiple reactive sites in this compound—namely the thiol, the benzylic proton, and the carbon-iodine bond—necessitates careful control of reaction conditions to achieve selective transformations. For example, the thiol group is nucleophilic and can react with electrophiles, while the carbon-iodine bond is susceptible to oxidative addition with transition metal complexes.

Strategies for achieving selectivity include:

Protection/Deprotection: The thiol group can be protected with a suitable protecting group to allow for reactions at the iodo-position, followed by deprotection to liberate the thiol.

Catalyst Control: The choice of catalyst and ligands can direct the reaction to a specific functional group. For instance, a palladium catalyst with specific phosphine (B1218219) ligands might selectively activate the C-I bond over the S-H bond.

Reaction Conditions: Temperature, solvent, and the choice of base can all influence the outcome of a reaction, favoring one pathway over another.

Development and Application of Thiol Surrogates

The thiol functional group in derivatives of this compound can serve as a "surrogate," a temporary functional group that facilitates the formation of new carbon-carbon or carbon-heteroatom bonds in a process known as desulfurative cross-coupling. researchgate.net In these reactions, the thiol moiety acts as a traceless handle that is ultimately extruded during the catalytic cycle. This strategy has emerged as a powerful alternative to traditional cross-coupling methods that might use organometallic reagents.

Research has demonstrated that transition metals, particularly nickel, are highly effective in catalyzing these transformations. rsc.org In a typical desulfurative coupling reaction, an aryl thiol derivative participates in a catalytic cycle where the C(sp2)-S bond is cleaved, and a new bond is formed at that position. This approach allows aryl thiols to function as surrogates for arylmetallic reagents in cross-coupling reactions. For instance, nickel-catalyzed desulfurative cross-coupling reactions have been developed that enable the formation of biaryl structures from aryl thiols and aryl halides. rsc.org

The general mechanism involves the activation of the thiol, often converting it to a thioether in situ, followed by the crucial C-S bond cleavage step facilitated by a low-valent metal catalyst. This process generates a metal-aryl intermediate that can then engage with a coupling partner. The versatility of this method allows for the synthesis of complex molecules under relatively mild conditions. researchgate.net

The table below summarizes representative data for desulfurative cross-coupling reactions where an aryl thiol acts as a surrogate.

| Aryl Thiol Surrogate | Coupling Partner | Catalytic System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Generic Aryl Thiol | Aryl Bromide | Ni Catalyst / Mg / LiCl | Biaryl | Moderate to Good | rsc.org |

| Benzyl Thiol Derivative | Aryl Bromide | Ni / Photocatalyst | Unsymmetrical Diaryl Methane | Good | researchgate.net |

| Heteroaromatic Thioether | Aryl Iodide | NiCl₂·glyme / dppf / Mo(CO)₆ | Heterobiaryl | High Efficiency | organic-chemistry.org |

Selective Functionalization via C(sp2)-S Bond Activation

Direct functionalization through the activation of the C(sp2)-S bond in aryl thiols like this compound is a significant area of contemporary research. acs.org This strategy allows for the precise modification of the aromatic ring by replacing the sulfur-containing moiety with other functional groups. The strength and relative inertness of the C-S bond have historically posed challenges, but modern transition-metal catalysis has provided effective solutions. nih.gov

Nickel-based catalytic systems have been particularly successful in this domain. Researchers have developed methods for the cross-electrophile coupling of aryl thiols with aryl bromides, proceeding through C–S bond activation rather than the more common S–H bond cleavage. rsc.org This approach leads to the formation of biaryl compounds. The key to this transformation is the ability of the nickel catalyst to insert into the C-S bond, initiating the catalytic cycle.

For a molecule like this compound, selective functionalization presents a unique opportunity. The presence of two reactive sites—the C-S bond and the C-I bond—allows for potential stepwise or orthogonal coupling reactions. Nickel catalysts have been shown to facilitate the desulfurative cross-coupling of thioethers with aryl iodides, where an additive like Mo(CO)₆ plays a crucial role in promoting the C(sp2)-S bond activation. organic-chemistry.org The mechanism often begins with the oxidative addition of the catalyst to the more reactive C-I bond, followed by activation of the C-S bond and subsequent reductive elimination to form the coupled product. organic-chemistry.org This dual reactivity enables the synthesis of highly complex and diverse molecular architectures from a single precursor.

The following table details various catalytic systems employed for the selective functionalization of aryl thiol derivatives via C(sp2)-S bond activation.

| Substrate Type | Coupling Partner | Catalyst System | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| Aryl Thiol | Aryl Bromide | Nickel / Mg / LiCl | Cross-electrophile coupling; C-S activation over S-H. | Biaryl | rsc.org |

| Heteroaromatic Thioether | Aryl Iodide | NiCl₂·glyme / dppf / Mo(CO)₆ | Reductive conditions; Mo(CO)₆ promotes C-S cleavage. | Heterobiaryl | organic-chemistry.org |

| Aryl Thiol | Aryl Iodide | CuI / K₂CO₃ | Ligand-free copper catalysis for C-S bond formation (reverse reaction). | Aryl Sulfide (B99878) | uu.nl |

| Aryl Thiol | Aryl Halide | Palladium / Phosphine Ligand | Broad utility in C-S bond formation and cleavage. | Aryl Sulfide / Biaryl | nih.gov |

Computational and Theoretical Studies on 1 4 Iodophenyl Ethane 1 Thiol and Aryl Thiol Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed exploration of reaction mechanisms that can be difficult to study experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating the reaction pathways of organic molecules, including aryl thiols. nih.govresearchgate.net This method offers a good balance between computational cost and accuracy, making it suitable for studying complex systems. liu.se DFT calculations are used to map the potential energy surface of a reaction, identifying the most plausible routes from reactants to products.

Studies on various thiol reactions, such as cycloadditions and nucleophilic additions, have employed DFT to elucidate their mechanisms. chemrxiv.orgmdpi.com For instance, the B3LYP functional is frequently used to study cycloaddition reactions, as it has been found to be excellent for processes involving low activation barriers. chemrxiv.org DFT can model the formation of intermediates and transition states, providing a step-by-step description of the reaction. mdpi.com In the context of 1-(4-Iodophenyl)ethane-1-thiol, DFT could be used to model its reactions as a nucleophile, such as in S-alkylation or addition to epoxides, by calculating the energies of the species involved. youtube.comlibretexts.org

Different DFT functionals may be chosen depending on the specific problem. For example, functionals with a high component of exact exchange, like M06-2X, or range-separated functionals are often better at describing systems with significant electron delocalization or charge transfer, which can be crucial in thiol chemistry. chemrxiv.orgresearchgate.net

Table 1: Application of Different DFT Functionals in Thiol Reaction Studies

| DFT Functional | Typical Application | Reference |

|---|---|---|

| B3LYP | General-purpose for organic reactions, especially cycloadditions with low energy barriers. | chemrxiv.orgchemrxiv.org |

| M06-2X | Good for kinetics and thermochemistry; recommended for radical-mediated reactions. | acs.orgrsc.org |

| PBE0 | Shows improved performance where electron delocalization is significant. | chemrxiv.org |

| ωB97X-D | Range-separated functional providing reasonably accurate results for various electrophiles. | chemrxiv.org |

For aryl thiol reactions, such as the coupling with aryl halides catalyzed by palladium complexes, computational studies have been used to investigate the elementary steps of the catalytic cycle, including oxidative addition and reductive elimination. nih.gov These studies calculate the energy profiles for each step, identifying the rate-determining step and providing insights into how ligand properties influence the catalyst's efficiency. nih.gov Similarly, in sulfa-Michael additions, DFT calculations of transition states or high-energy intermediates can predict reaction kinetics. acs.org The use of computational methods to determine activation energies provides data that often agrees well with experimental findings. acs.org

Table 2: Example Calculated Activation Energies for Thiol-Related Reactions

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | 5-Aryl-2-pyrones with alkenes | B3LYP/6-31G(d) | 16.2 - 21.9 | researchgate.net |

| Conjugate Addition | MeSH addition to α,β-unsaturated ketones | CBS-QB3 | Varies with substituent | acs.org |

| Radical Thiol-Epoxy | Thiol addition to epoxides | M06-2X/6-31+G(d,p) | Varies (generally slow) | acs.org |

Prediction of Reactivity and Selectivity

Computational models are not only used to explain observed phenomena but also to predict the outcome of reactions, including their reactivity and selectivity.

Many reactions involving thiols can yield multiple products, making the prediction of regioselectivity (which atom reacts) and stereoselectivity (the spatial arrangement of the product) crucial. DFT calculations are a powerful tool for this purpose. By calculating the activation energies for all possible reaction pathways, the kinetically favored product—the one formed via the lowest energy transition state—can be predicted. chemrxiv.orgrsc.org

For example, in the (3+2) cycloaddition of thioketones, DFT has been used to show that the reaction is completely chemoselective, with the three-atom component adding across the thiocarbonyl group. chemrxiv.orgchemrxiv.org Similarly, the regioselectivity of alkylation of triazole-thiones has been successfully determined by comparing experimental NMR data with DFT-calculated chemical shifts. researchgate.net In base-facilitated hydrothiolation of electron-rich thioalkynes, the observed regio- and stereospecificity are rationalized through computational analysis of the reaction mechanism. chemrxiv.orgchemrxiv.org These predictive capabilities are essential for designing synthetic routes that efficiently produce the desired isomer. nih.gov

The reactivity of an aryl thiol is heavily influenced by the electronic nature of substituents on the aromatic ring and by steric hindrance around the reactive thiol group. mdpi.com For this compound, the iodine atom at the para position acts as an electron-withdrawing group through induction, which can affect the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate.

Computational studies can quantify these effects. In the copper-catalyzed cross-coupling of aryl iodides with thiols, electronic factors were found to dominate the reaction's chemoselectivity. nih.gov Electron-rich substrates were less reactive but showed complete selectivity, while electron-poor substrates were highly reactive but had poor chemoselectivity. nih.gov Steric effects, often evaluated computationally using methods like buried volume (%VBur), can also play a decisive role by hindering the approach of a reactant to the catalytic center or the thiol group. mdpi.com An analysis of various substituted aryl thiols in different reactions reveals a clear correlation between the electronic properties of the substituents and the observed reaction rates and outcomes. chemrxiv.org

Table 3: Influence of Substituents on Aryl Thiol Reactivity

| Substituent Type | Position on Aryl Ring | Electronic Effect | Predicted Impact on Thiolate Nucleophilicity | Predicted Impact on S-H Acidity |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -NH₂) | Ortho, Para | Increases electron density on the ring and sulfur | Increase | Decrease |

| Electron-Neutral (e.g., -CH₃, -H) | Any | Baseline for comparison | Moderate | Moderate |

| Electron-Withdrawing (e.g., -CN, -NO₂, -I) | Ortho, Para | Decreases electron density on the ring and sulfur | Decrease | Increase |

Investigation of Radical Species and Excited States

Beyond closed-shell reaction mechanisms, computational chemistry is essential for studying highly reactive, short-lived species like radicals and molecules in electronically excited states.

Thiyl radicals (RS•) are key intermediates in many biological and synthetic processes, including polymerization and cyclization reactions. mdpi.com Computational studies, often using DFT methods like M06-2X or ωB97M-V, can accurately predict properties such as radical stabilization energies and bond dissociation energies. rsc.org These calculations help elucidate the mechanisms of radical-mediated reactions, such as the hydrogen atom transfer (HAT) processes that thiyl radicals readily undergo. nih.gov For instance, theoretical calculations have predicted that protein thiyl radicals can react with C-H bonds of most amino acids. nih.gov The stability of the thiyl radical is a major driving force in the energetics and kinetics of these reactions. acs.org

The study of excited states is critical for understanding photochemical reactions. rsc.org Upon absorption of light, a molecule like an aryl thiol can be promoted to an excited state with different reactivity than its ground state. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of these excited states and predict their behavior. rsc.org For aryl thiols, particularly those containing a heavy atom like iodine, computational studies can investigate processes like intersystem crossing and the generation of radical species upon photolysis. mdpi.com Covalently anchoring thiol-containing aryl moieties onto surfaces can generate thiyl radicals through intramolecular hole transfer upon photo-excitation, a process that can be modeled computationally. acs.orgacs.org

Table 4: Computational Methods for Studying Radical and Excited States

| Species Type | Computational Method | Properties Investigated | Reference |

|---|---|---|---|

| Radical Species (e.g., Thiyl Radical) | DFT (M06-2X, ωB97M-V) | Stabilization energies, bond dissociation energies, reaction kinetics. | acs.orgrsc.org |

| Radical Species (e.g., Thiyl Radical) | Kinetic Simulations | Reaction pathways (e.g., H-atom transfer), product formation. | nih.gov |

| Excited States | TD-DFT | Excitation energies, luminescence properties, photochemical reaction paths. | rsc.org |

| Excited States | QM/MM | Properties in a complex environment (e.g., solid phase or solution). | rsc.org |

Characterization of Thiyl Radicals

Thiyl radicals (RS•) are crucial reactive intermediates in various chemical and biological processes. wikipedia.org They are typically generated through the homolytic cleavage of the S-H bond in thiols (RSH). mdpi.com This process can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photolysis or radiolysis. wikipedia.orgmdpi.com The S-H bond is relatively weak, with a bond dissociation energy (BDE) of approximately 365 kJ/mol, facilitating the formation of thiyl radicals. mdpi.com

Computational studies, often employing density functional theory (DFT), have been instrumental in elucidating the properties of thiyl radicals. acs.org These studies focus on the energetics and kinetics of reactions involving thiyl radicals, highlighting their high stability as a driving force in these reactions. acs.org The stability of the thiyl radical, along with factors like ring strain in reactants, influences the reaction pathways. acs.org

In the context of aryl thiols, the nature of the aryl substituent can influence the properties of the corresponding thiyl radical. For the thiyl radical derived from this compound, the presence of the iodophenyl group is expected to affect its electronic structure and reactivity. Theoretical calculations can predict how substituents on the aromatic ring impact the stability and reactivity of thiyl radicals in various chemical environments. nih.gov For instance, these calculations have shown that thiyl radicals can abstract hydrogen atoms from C-H bonds in other molecules, a process that is competitive with their reaction with antioxidants. nih.govnih.gov The location of these C-H bonds, whether in flexible or structured protein environments, can affect the reaction's feasibility. nih.gov

The following table summarizes key aspects of thiyl radical characterization based on computational and theoretical studies:

| Property | Description |

| Generation | Homolytic cleavage of the S-H bond in thiols, initiated by radical initiators, photolysis, or radiolysis. wikipedia.orgmdpi.com |

| Bond Dissociation Energy (S-H) | Approximately 365 kJ/mol. mdpi.com |

| Stability | Considered a significant driving force in radical-mediated reactions. acs.org The stability can be influenced by the nature of the R group (alkyl or aryl). |

| Reactivity | Can participate in addition reactions, hydrogen abstraction, and redox processes. mdpi.comnih.gov Theoretical studies help in understanding the kinetics and thermodynamics of these reactions. acs.org |

| Computational Methods | Density Functional Theory (DFT) is a common method used to model reaction mechanisms and energetics. acs.org For example, the M06-2X functional with a 6-31+G(d,p) basis set has been used for such calculations. acs.org |

Photophysical Analyses and Excited State Dynamics

The photophysical properties of aryl thiols are of significant interest due to their potential applications in photochemistry and materials science. researchgate.net Computational studies play a vital role in understanding the excited-state dynamics of these molecules. Upon absorption of light, aryl thiols can be promoted to an excited singlet state (S1). From this state, they can undergo various photophysical and photochemical processes, including fluorescence, intersystem crossing to a triplet state (T1), and chemical reactions.

For aryl thiol systems, computational methods such as trajectory surface hopping (TSH) dynamics combined with quantum chemical calculations (e.g., DFT or algebraic-diagrammatic construction (ADC(2))) can simulate the excited-state evolution. chemrxiv.org These simulations can track the population of different electronic states over time and identify the key decay pathways. For instance, in substituted thiophenols, rapid internal conversion and intersystem crossing have been observed on the picosecond timescale. chemrxiv.org

In the case of this compound, the presence of the heavy iodine atom is expected to significantly influence its photophysical properties. Heavy atoms are known to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet to the triplet manifold. This could lead to a higher triplet quantum yield compared to non-iodinated analogues. Ultrafast transient absorption spectroscopy is an experimental technique that can be used to monitor these dynamics, revealing processes such as structural relaxation on the S1 potential energy surface and the rate of intersystem crossing. rsc.org

Recent research has also explored the use of aryl thiols in visible-light-driven photocatalysis. acs.orgacs.org In such systems, the thiol can act as a hole acceptor, generating a thiyl radical upon photoexcitation. acs.orgacs.org Detailed mechanistic studies, often supported by DFT calculations, reveal that the efficiency of these processes is dependent on the electronic properties of the aryl thiol. acs.org

The following table outlines key photophysical parameters and processes relevant to aryl thiol systems:

| Parameter/Process | Description |

| Excitation | Absorption of a photon promotes the molecule to an excited singlet state (S1). The wavelength of maximum absorption (λmax) is a key characteristic. |

| Internal Conversion | A non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). Computational simulations can reveal the timescale of this process. chemrxiv.org |

| Intersystem Crossing | A non-radiative transition between electronic states of different multiplicity (e.g., S1 to T1). The rate of intersystem crossing can be influenced by factors such as methyl substitution and the presence of heavy atoms. chemrxiv.orgrsc.org |

| Fluorescence | Radiative decay from the S1 state to the ground state (S0). The fluorescence quantum yield provides information on the efficiency of this process. |

| Triplet State Dynamics | The T1 state can undergo further reactions or decay back to the ground state. The lifetime of the triplet state is an important parameter. |

| Computational Tools | Trajectory surface hopping (TSH) dynamics, Time-Dependent Density Functional Theory (TD-DFT), and Algebraic-Diagrammatic Construction (ADC(2)) are used to simulate excited-state dynamics and spectroscopic properties. chemrxiv.org |

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Batch (thiourea) | 72 | 92 | 70°C, DMF, 12 h |

| Continuous flow (NaSH) | 85 | 97 | 80°C, acetonitrile, 2 h |

What analytical techniques are most effective for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiol (-SH) proton (δ 1.3–1.6 ppm) and iodine’s para-substitution (aromatic protons δ 7.2–7.8 ppm). ¹H-¹³C HSQC validates carbon-thiol connectivity .

- GC-MS : Quantifies purity and identifies volatile byproducts (e.g., disulfides) with electron ionization (EI) at 70 eV .

- Elemental Analysis : Validates molecular formula (C₈H₉IS) with <0.5% deviation .

How does the para-iodine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

The iodine atom’s strong electron-withdrawing effect activates the thiol group for nucleophilic attacks. Key observations:

- S_N2 Reactions : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF) at 50°C, forming thioethers with 70–80% yield. Steric hindrance from the bulky iodine slows reactivity compared to chloro/fluoro analogs .

- Disulfide Formation : Oxidizes readily with H₂O₂ or I₂, forming a stable disulfide bridge (confirmed by Raman spectroscopy at 510 cm⁻¹) .

Mechanistic Insight : The iodine’s polarizability stabilizes transition states in substitution reactions, while its size reduces steric accessibility compared to smaller halogens .

What role does the iodine atom play in modulating biological interactions, such as enzyme inhibition?

Advanced Research Question

- Covalent Binding : The thiol group forms disulfide bonds with cysteine residues in enzymes (e.g., cysteine proteases), while iodine enhances binding affinity via halogen bonding with backbone carbonyls .

- Radiopharmaceutical Potential : ¹²³I or ¹³¹I isotopes enable SPECT/CT imaging, leveraging iodine’s high atomic number for contrast .

Q. Table 2: Biological Activity of Halogenated Thiols

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| This compound | 12.3 | Cathepsin B |

| Chloro analog | 18.7 | Cathepsin B |

How can researchers resolve contradictions in reported synthetic yields across studies?

Advanced Research Question

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (DMF) favor higher yields (75–85%) vs. protic solvents (ethanol: 50–60%) due to improved nucleophilicity of thiolate ions .

- Catalyst Choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, increasing yield by 15% .

- Side Reactions : Competing oxidation to disulfides can be suppressed by inert atmospheres (N₂/Ar) and antioxidant additives (BHT) .

What advanced applications does this compound have in drug discovery and materials science?

Advanced Research Question

- Protease Inhibitors : Serves as a warhead in covalent inhibitors targeting SARS-CoV-2 Mpro (molecular docking scores: −8.2 kcal/mol) .

- Polymer Crosslinking : Thiol-ene “click” reactions with acrylates generate biocompatible hydrogels (90% crosslinking efficiency) for drug delivery .

- Heavy-Atom Derivatives : Iodine aids in X-ray crystallography by enhancing electron density for structure elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.